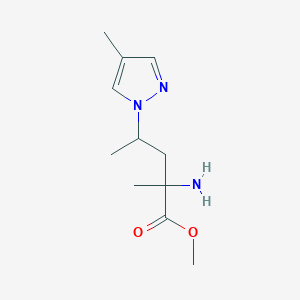
Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of 2-amino-2-methyl-4-pentenoic acid with 4-methyl-1H-pyrazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)pentanoate: Lacks the methyl group on the pyrazole ring.
Methyl 2-amino-2-methyl-4-(4-chloro-1H-pyrazol-1-yl)pentanoate: Contains a chlorine atom instead of a methyl group on the pyrazole ring.
Uniqueness
Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-(4-methylpyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12)10(15)16-4/h6-7,9H,5,12H2,1-4H3 |
InChI Key |
NVLQQOMAHBNKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















